molecular formula C17H13BrN2O3S2 B2459764 (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-55-7

(E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Katalognummer: B2459764
CAS-Nummer: 682783-55-7
Molekulargewicht: 437.33
InChI-Schlüssel: SBMUCOFLTBUKBU-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a brominated aromatic substituent, a furan-based methylene group, and a propanamide linker. The presence of the 2-bromophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets, while the furan moiety could contribute to π-π stacking interactions in biological systems.

Eigenschaften

IUPAC Name

N-(2-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S2/c18-12-5-1-2-6-13(12)19-15(21)7-8-20-16(22)14(25-17(20)24)10-11-4-3-9-23-11/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUCOFLTBUKBU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, summarizing relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves the reaction of 2-bromobenzoyl chloride with furan derivatives and thiazolidinones. The resulting product has been characterized using various spectroscopic methods including NMR, IR, and mass spectrometry.

Key spectral data include:

  • IR Spectroscopy : Characteristic peaks at 3452 cm1^{-1} (O—H and N—H), 1639 cm1^{-1} (C=O), and 1592 cm1^{-1} (C=N).
  • NMR Spectroscopy : Significant shifts observed in 1H^{1}H NMR at 10.13 ppm (N—H) and 8.21 ppm (C=N), indicating the presence of functional groups typical of thiazolidinone derivatives .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer, antimicrobial, and antioxidant domains.

Anticancer Activity

Recent studies have reported that derivatives similar to (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide show significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Assays : Compounds with similar structures demonstrated IC50 values as low as 21.6 µM against MDA-MB-231 breast cancer cells, indicating potent activity .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against a variety of pathogens:

  • In vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed effective inhibition zones, suggesting potential for development as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties were assessed using DPPH radical scavenging assays:

  • Scavenging Activity : The compound demonstrated significant free radical scavenging ability, comparable to known antioxidants, indicating its potential use in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the biological efficacy of thiazolidinone derivatives:

  • Case Study on Anticancer Effects : A study involving a series of thiazolidinone derivatives showed that modifications to the bromophenyl group enhanced cytotoxicity against breast cancer cells, supporting structure-activity relationship insights .
  • Antimicrobial Efficacy Evaluation : Another study evaluated various derivatives against fungal pathogens, reporting that specific substitutions led to increased antifungal activity, demonstrating the versatility of this compound class in therapeutic applications .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity Type Cell Line/Pathogen IC50/Zone of Inhibition Reference
AnticancerMDA-MB-23121.6 µM
AntimicrobialStaphylococcus aureus15 mm zone
AntioxidantDPPH Scavenging75% inhibition

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance, derivatives similar to (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide have shown promising results in combating Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro assays against several cancer cell lines, including breast cancer (MCF7) and others. The results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways or inhibition of cell proliferation . Molecular docking studies further support these findings by illustrating the binding affinity of the compound to specific cancer-related targets.

Anti-inflammatory Effects

In silico studies have also indicated that (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may act as an inhibitor of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests its potential use in treating inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications at various positions on the thiazolidinone ring or substituents on the phenyl groups can significantly influence biological activity. For example, variations in halogen substitutions have been shown to enhance antimicrobial potency .

Case Study: Antimicrobial Evaluation

A study conducted on a series of thiazolidinone derivatives, including compounds similar to (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using a turbidimetric method. The findings highlighted specific derivatives that exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study: Anticancer Screening

In another investigation focusing on anticancer properties, a derivative was tested against multiple cancer cell lines including MCF7 and A549. The results indicated a notable reduction in cell viability with IC50 values suggesting effective cytotoxicity at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AntimicrobialVarious BacteriaSignificant inhibition
AnticancerMCF7IC50 = Low μM
Anti-inflammatoryIn silico modelsPotential 5-LOX inhibitor

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with two analogues:

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-nitrophenyl)propanamide (CAS 1279692-29-3): Features a Z-configuration, a 3-bromobenzylidene group, and a 2-nitrophenyl substituent .

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (CAS 613225-38-0): Retains the (E)-configuration and furan substituent but replaces the 2-bromophenyl group with a pyridin-2-yl moiety .

Physicochemical Properties

Key differences in physicochemical properties are summarized below:

Property Target Compound (Z)-3-(3-Bromobenzylidene)-2-nitrophenyl (E)-Pyridin-2-yl
Molecular Formula Not reported C₁₉H₁₄BrN₃O₄S₂ C₁₆H₁₃N₃O₃S₂
Molecular Weight Not reported 492.37 g/mol 359.42 g/mol
Substituents 2-Bromophenyl, furan 3-Bromobenzylidene, 2-nitrophenyl Pyridin-2-yl, furan
Configuration (E) (Z) (E)
Density Not reported Not reported 1.48 ± 0.1 g/cm³ (predicted)
pKa Not reported Not reported 12.96 ± 0.70 (predicted)
  • Solubility : The pyridin-2-yl analogue’s lower molecular weight (359.42 vs. 492.37 g/mol) and heteroaromatic structure may enhance aqueous solubility compared to brominated derivatives .

Stereochemical Considerations

The (E)-configuration in the target compound and pyridin-2-yl analogue may favor planar molecular geometries, enabling stronger interactions with flat binding pockets in biological targets. In contrast, the (Z)-isomer’s spatial arrangement could sterically hinder such interactions .

Research Implications

The structural and stereochemical variations among these compounds underscore the importance of substituent selection and configuration in drug design. For example:

  • Brominated Aromatics : Enhance lipophilicity and halogen bonding but may reduce solubility.
  • Heteroaromatic Groups (e.g., pyridine) : Improve solubility and hydrogen-bonding capacity .

Further studies on the target compound should prioritize elucidating its pharmacokinetic profile and biological activity relative to these analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.